molecular formula C21H29NO7 B1675182 Dextrorphan-d3 Tartrate Salt CAS No. 125-72-4

Dextrorphan-d3 Tartrate Salt

Cat. No.: B1675182
CAS No.: 125-72-4
M. Wt: 407.5 g/mol
InChI Key: RWTWIZDKEIWLKQ-IWWMGODWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dextrorphan-d3 Tartrate Salt involves several steps, starting from the basic morphinan structure. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .

Biological Activity

Dextrorphan-d3 Tartrate Salt is a deuterated derivative of dextrorphan, a well-known metabolite of dextromethorphan. This compound is primarily utilized in neuropharmacological research due to its unique biological activities and mechanisms of action, particularly its interaction with the NMDA (N-methyl-D-aspartate) glutamate receptor.

Overview and Classification

  • Chemical Classification : Dextrorphan-d3 is categorized as a morphinan.
  • Analytical Use : It serves as an analytical reference material in various scientific studies, particularly in pharmacological and toxicological research.

This compound exhibits its biological effects primarily through:

  • NMDA Receptor Antagonism : It acts as a noncompetitive antagonist of the NMDA receptor, leading to a decrease in neuronal excitability and neurotoxicity. This action can result in various downstream effects, including:
    • Analgesic Activity : Reduction in pain perception.
    • Anticonvulsant Effects : Potential use in managing seizure disorders.
    • Memory Impairments : Induction of cognitive deficits in animal models .

Pharmacokinetics

  • Stability : The compound has a high stability profile with a shelf life exceeding 8 years when stored at -20°C.
  • Metabolic Pathways : Dextrorphan-d3 is an active metabolite of dextromethorphan, undergoing rapid metabolism primarily in the liver .

Biological Effects

The biological effects of dextrorphan-d3 can be summarized as follows:

Effect TypeDescriptionResearch Findings
Analgesic ActivityReduces pain perception through NMDA antagonismObserved in various animal models
Anticonvulsant ActivityPotential for seizure controlExhibited anticonvulsant properties
Cognitive ImpairmentInduces memory deficitsDocumented in rat studies
HyperlocomotionIncreased locomotion observed in miceNoted in behavioral studies

Case Studies and Research Findings

  • Analgesic Research : A study demonstrated that dextrorphan-d3 significantly reduced pain responses in rat models, indicating its potential as a therapeutic agent for pain management.
  • Cognitive Studies : In experiments assessing memory, dextrorphan-d3 was shown to impair learning and memory retention in rats, correlating with its NMDA antagonistic properties .
  • Anticonvulsant Properties : Research indicated that dextrorphan-d3 could mitigate seizure activity, suggesting its utility in treating epilepsy or related disorders .

Properties

CAS No.

125-72-4

Molecular Formula

C21H29NO7

Molecular Weight

407.5 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m01/s1

InChI Key

RWTWIZDKEIWLKQ-IWWMGODWSA-N

SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

Key on ui other cas no.

125-72-4

Pictograms

Acute Toxic; Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Levorphanol tartrate;  Lemoran;  Levo-dromoran;  Levorphanol bitartrate;  NSC 91012;  NSC-91012;  NSC91012; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dextrorphan-d3 Tartrate Salt
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Dextrorphan-d3 Tartrate Salt
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Dextrorphan-d3 Tartrate Salt
Reactant of Route 4
Dextrorphan-d3 Tartrate Salt
Reactant of Route 5
Dextrorphan-d3 Tartrate Salt
Reactant of Route 6
Dextrorphan-d3 Tartrate Salt

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